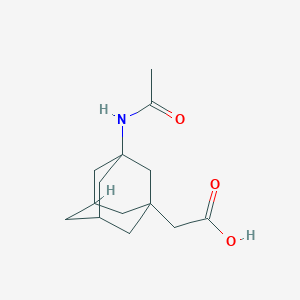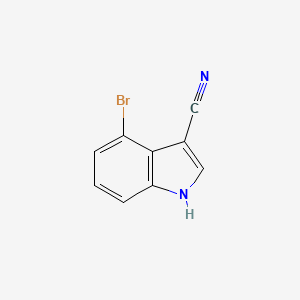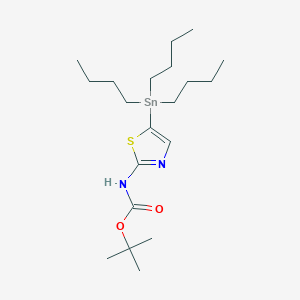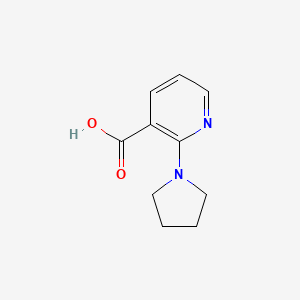![molecular formula C12H19N3 B1273754 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine CAS No. 655256-68-1](/img/structure/B1273754.png)
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
Description
The compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is a derivative of the piperazine class, which is known for its potential pharmacological properties. Piperazine derivatives are often explored for their serotonergic and dopaminergic activities, which make them candidates for the treatment of various central nervous system disorders, including depression and psychosis .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine, which suggests a high-yielding process for this class of compounds . Although the exact synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various aryl or heteroaryl groups. These modifications significantly influence the binding affinity and selectivity of the compounds towards different receptors. For example, the introduction of a methyl group in the alpha- or beta-position of the side alkyl chain affects the dopaminergic and serotonergic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The presence of electron-donating or electron-withdrawing groups can alter the nucleophilic and electrophilic properties of the molecule, which in turn affects its interactions with biological targets. The papers provided do not detail specific chemical reactions of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, but the synthesis and binding affinity studies suggest that these compounds can be tailored for specific receptor profiles .
Physical and Chemical Properties Analysis
Piperazine derivatives generally exhibit favorable drug-like properties, such as high solubility, metabolic stability, and the ability to penetrate biological membranes. For example, the lead structure in one study displayed high selectivity, solubility, metabolic stability, and did not block key isoenzymes or the P-glycoprotein, which are important considerations for the development of a drug candidate . These properties are crucial for the pharmacokinetic profile of the compounds, which determines their distribution, metabolism, and excretion in the body.
Scientific Research Applications
Asymmetric Synthesis Applications : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, involving compounds similar to 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, has been explored. One study demonstrated the synthesis of diamines and diamino alcohols using a strategy that could be applied to compounds like 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine (Froelich et al., 1996).
Synthesis of Derivatives for Potential Therapeutic Applications : The synthesis of various derivatives of compounds structurally related to 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine has been studied, focusing on their potential therapeutic applications. This includes research on kinase inhibitors targeting EGFR mutations in cancer therapy (Yang et al., 2012).
Development of Novel Antimicrobial Agents : Some studies have explored the synthesis of derivatives of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine for antimicrobial applications. For instance, derivatives of 1-substituted phenyl methanamine have shown variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Applications in Catalysis and Coordination Chemistry : The compound has been used in the synthesis of pincer palladacycles, which have applications in catalysis (Roffe et al., 2016). Additionally, its derivatives have been used in the synthesis of metal complexes with potential applications in antimicrobial and catalytic studies (Bharathi et al., 2009).
Polymorphism in Drug Development : The compound's derivatives have been studied for their polymorphic forms, which is crucial in drug development. This includes research on controlling polymorphism for optimal drug formulation and stability (Takeguchi et al., 2015).
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSJANZWLLXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383788 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
CAS RN |
655256-68-1 | |
| Record name | 2-(4-Methyl-1-piperazinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655256-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylpiperazin-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)











